molecular formula C26H36FN3O6S B584586 tert-Butyl rosuvastatin CAS No. 615263-60-0

tert-Butyl rosuvastatin

Cat. No.: B584586
CAS No.: 615263-60-0
M. Wt: 537.6 g/mol
InChI Key: IJHZGLLGELSZAF-DSJWGCTQSA-N
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Mechanism of Action

Target of Action

Tert-Butyl Rosuvastatin, like its parent compound Rosuvastatin, is a lipid-lowering drug that belongs to the statin class of medications . The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol in the liver .

Mode of Action

This compound competitively inhibits HMG-CoA Reductase, thereby reducing the production of mevalonic acid from HMG-CoA . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism . The drug also modulates nitric oxide synthase (NOS) expression and reduces ischemic-reperfusion injuries in rat hearts .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound affects the cholesterol synthesis pathway . This leads to a decrease in the levels of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in LDL levels is particularly significant as elevated LDL levels are an important risk factor for the development of cardiovascular disease (CVD) .

Pharmacokinetics

This compound has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . It is primarily excreted in the feces (90%), primarily as unchanged drug . The systemic exposure of Rosuvastatin is characterized by a large coefficient of variation (48%) . There is a small accumulation with repeated dosing . The pharmacokinetics of Rosuvastatin shows considerable variation between races .

Result of Action

The primary result of this compound’s action is a significant reduction in LDL levels . This reduction has been shown in numerous studies to significantly reduce the risk of development of CVD and all-cause mortality . The drug also exerts an anti-inflammatory effect on rat mesenteric microvascular endothelium by attenuating leukocyte rolling, adherence, and transmigration .

Biochemical Analysis

Biochemical Properties

tert-Butyl rosuvastatin functions as an HMG-CoA reductase inhibitor, similar to its parent compound, rosuvastatin. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the synthesis of mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver and subsequently in the bloodstream. The compound also interacts with other biomolecules such as low-density lipoprotein (LDL) receptors, enhancing their expression and promoting the uptake of LDL cholesterol from the bloodstream .

Cellular Effects

This compound exerts significant effects on various cell types, particularly hepatocytes, where it primarily acts. It influences cell signaling pathways by inhibiting the synthesis of mevalonate, which is a precursor for several important biomolecules involved in cell signaling. This inhibition affects the prenylation of small GTPase proteins, such as Ras, Rac, and Rho, which are crucial for maintaining cell shape, motility, and proliferation . Additionally, this compound impacts gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, this compound may influence the expression of genes involved in lipid metabolism through its effects on transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature and humidity . Long-term studies have shown that this compound maintains its efficacy in reducing cholesterol levels over extended periods. Prolonged exposure to high doses may lead to adverse effects such as hepatotoxicity and myopathy .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low to moderate doses, the compound effectively reduces cholesterol levels without significant adverse effects. At high doses, it can induce toxic effects such as liver damage and muscle toxicity . The threshold for these adverse effects varies among different animal species, with some species being more susceptible than others .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes limited phase I metabolism by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The compound is also subject to phase II metabolism, involving conjugation reactions that enhance its solubility and facilitate its excretion. The inhibition of HMG-CoA reductase by this compound leads to a decrease in the synthesis of mevalonate and other downstream metabolites, affecting various metabolic pathways involved in cholesterol and lipid biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is taken up by hepatocytes through organic anion transporting polypeptides (OATPs) and is effluxed by transporters such as breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) . These transporters play a crucial role in determining the intracellular concentration and distribution of this compound, influencing its efficacy and potential for adverse effects .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum (ER) and the cytoplasm of hepatocytes, where it exerts its inhibitory effects on HMG-CoA reductase . The compound may also be found in other subcellular compartments, such as the Golgi apparatus, where it may influence the processing and trafficking of lipoproteins. The subcellular localization of this compound is crucial for its activity and function, as it ensures the compound is in proximity to its target enzyme and other relevant biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl rosuvastatin involves several steps, including the preparation of intermediates such as tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. One of the methods involves the use of carbonyl reductase and cofactor co-immobilization on an amino resin carrier. This biocatalytic approach offers high enantioselectivity and yield . Another method involves the reaction of tert-butylammonium salt of rosuvastatin with appropriate bivalent cations, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and cofactor regeneration strategies are employed to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rosuvastatin undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to produce rosuvastatin calcium .

Scientific Research Applications

Properties

CAS No.

615263-60-0

Molecular Formula

C26H36FN3O6S

Molecular Weight

537.6 g/mol

IUPAC Name

tert-butyl (E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m0/s1

InChI Key

IJHZGLLGELSZAF-DSJWGCTQSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Synonyms

(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester

Origin of Product

United States
Customer
Q & A

Q1: What is the role of tert-butyl rosuvastatin in the synthesis of amorphous rosuvastatin calcium?

A1: this compound serves as a crucial starting material in a novel synthesis method for producing highly pure, amorphous rosuvastatin calcium []. This method involves hydrolyzing this compound in the presence of a nitrogen-containing organic base and an aprotic solvent, potentially containing water. This process leads to the formation of a rosuvastatin salt, which is then converted into the desired rosuvastatin calcium. This approach bypasses the use of alkali metals, resulting in a final product with significantly reduced impurities [].

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